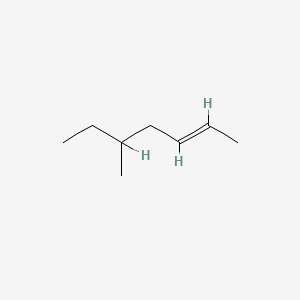

5-Methyl-2-heptene

Overview

Description

5-Methyl-2-heptene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C8H16, and it is a branched hydrocarbon with a methyl group attached to the second carbon of the heptene chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-heptene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

Elimination Reactions: Another method involves the elimination of hydrogen halides from 5-methyl-2-heptyl halides using a strong base like potassium hydroxide or sodium ethoxide.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-heptene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as peroxycarboxylic acids or osmium tetroxide.

Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 5-methylheptane.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

Major Products Formed:

Epoxides and Diols: From oxidation reactions.

5-Methylheptane: From hydrogenation.

Dihalides: From halogenation.

Scientific Research Applications

5-Methyl-2-heptene has several applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: While not directly used in biological systems, derivatives of this compound are investigated for their potential biological activities and therapeutic applications.

Industry: It is utilized in the production of polymers, lubricants, and other industrial chemicals. Its ability to undergo polymerization makes it useful in creating materials with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-heptene exerts its effects in chemical reactions involves the interaction of its double bond with various reagents. For example:

Oxidation: The double bond reacts with electrophilic oxygen atoms from oxidizing agents, leading to the formation of epoxides or diols through a concerted mechanism.

Reduction: The double bond is hydrogenated in the presence of a metal catalyst, where hydrogen atoms add across the double bond, converting it to a single bond.

Substitution: Halogen atoms add across the double bond through a free radical or electrophilic addition mechanism, forming dihalides.

Comparison with Similar Compounds

2-Heptene: Another alkene with a similar structure but without the methyl group on the second carbon.

5-Methyl-2-hexene: A shorter chain alkene with a similar branching pattern.

1-Octene: A linear alkene with the same number of carbon atoms but without branching.

Uniqueness: 5-Methyl-2-heptene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group also affects its physical properties, such as boiling point and solubility, compared to its linear and less branched counterparts.

Biological Activity

5-Methyl-2-heptene is a branched-chain alkene with the molecular formula C₈H₁₆ and a CAS number of 22487-87-2. It is a colorless liquid that has garnered interest due to its potential biological activities, including toxicity, mutagenicity, and immunotoxicity. This article reviews the current knowledge regarding the biological activity of this compound, focusing on its toxicological profile, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₈H₁₆

- Molecular Weight : 112.22 g/mol

- Physical State : Liquid

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 in rats is reported to be approximately 3,570 mg/kg body weight (bw), indicating that it may be relatively safe at lower exposure levels. Symptoms observed at higher doses include apathy and dyspnea, with recovery noted within five days for survivors at doses below 4,250 mg/kg bw .

Skin and Eye Irritation

In dermal studies on rabbits, this compound was only slightly irritating to the skin and eyes. Sensitization studies also indicated no significant skin sensitization potential in human volunteers at a concentration of 3% in petrolatum .

Mutagenicity and Clastogenic Potential

Studies have shown that this compound does not exhibit mutagenic effects in bacterial assays or clastogenic potential in vivo. The Ames test results were negative, suggesting that the compound does not pose significant genetic risks under standard testing conditions .

Immunotoxicity Studies

Research into the immunotoxic effects of this compound is limited but suggests that it may influence immune responses. A study evaluating similar compounds indicated that exposure could lead to alterations in immune organ weights and hematological parameters in animal models; however, specific data on this compound's immunotoxicity remains sparse .

Case Study: Developmental Toxicity

In a prenatal developmental toxicity study following OECD guidelines, the no observed adverse effect level (NOAEL) for maternal and developmental toxicity was determined to be 200 mg/kg bw/day. Mild growth retardation was noted only at higher toxic doses, suggesting low risk for teratogenic effects .

Environmental Persistence

This compound has been detected in various environmental samples, including drinking water and wastewater treatment plants. The concentrations found are typically low (e.g., 0.01 µg/l), indicating limited environmental persistence but raising concerns about its presence as a contaminant .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Oral Toxicity | LD50 = 3,570 mg/kg bw |

| Skin Irritation | Slight irritation; no sensitization observed |

| Mutagenicity | Negative in Ames test; no clastogenic effects |

| Immunotoxicity | Limited data; potential alterations noted in related studies |

| Developmental Toxicity | NOAEL = 200 mg/kg bw/day; no teratogenic effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 5-Methyl-2-heptene with high stereochemical purity?

To synthesize this compound, prioritize methods that control double-bond geometry and regioselectivity. For example:

- Wittig Reaction : Use a stabilized ylide (e.g., triphenylphosphine-derived) with 5-methylheptan-2-one to minimize side reactions. Monitor reaction temperature (25–40°C) to favor trans-isomer formation.

- Dehydrohalogenation : Treat 5-methyl-2-chloroheptane with a strong base (e.g., KOH in ethanol) under controlled heating (70–80°C).

Characterize intermediates via GC-MS to confirm regiochemical control .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Use H NMR to confirm the double-bond position (δ 5.2–5.6 ppm for allylic protons) and methyl branching (δ 0.8–1.2 ppm). NMR can resolve stereoisomers via coupling constants .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns (e.g., m/z 112 for molecular ion) with NIST reference data .

- IR Spectroscopy : Identify C=C stretching vibrations (1640–1680 cm) and methyl C-H bends (1375–1385 cm) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Storage : Use amber vials under inert gas (N or Ar) at –20°C to prevent oxidation. Add stabilizers like BHT (0.01% w/w) for long-term storage.

- Handling : Avoid prolonged exposure to light or elevated temperatures (>40°C). Validate purity via periodic GC-MS analysis .

Advanced Research Questions

Q. How can isomerization of this compound be minimized in catalytic studies?

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd/C) instead of nickel to reduce double-bond migration.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing isomerization.

- Kinetic Monitoring : Track isomer ratios via real-time H NMR or inline GC to optimize reaction quenching times .

Q. What computational methods predict the reactivity of this compound in solvent environments?

- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., OPLS-AA) to model solvent interactions. Focus on dielectric constant (ε) effects on transition states.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic regions. Benchmark with experimental Hammett substituent constants .

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

- Data Validation : Cross-reference NIST Chemistry WebBook entries with independent studies. For example, NIST reports T ≈ 396 K, but discrepancies may arise from impurities.

- Reproducibility : Replicate measurements using calibrated equipment (e.g., ebulliometry for boiling points). Publish raw data and uncertainty ranges .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Process Optimization : Use flow chemistry to enhance heat/mass transfer. For batch reactions, optimize stoichiometry (1.2:1 alkyne:halide ratio).

- Byproduct Analysis : Identify dimers or oligomers via HPLC and adjust catalyst loading (0.5–1.5 mol%) .

Q. Methodological Guidance

Q. How should researchers design experiments to study the environmental degradation of this compound?

- Experimental Setup : Expose the compound to UV light (254 nm) in a photoreactor with O/NO mixtures. Monitor degradation products via LC-MS/MS.

- Controls : Include dark controls and reference compounds (e.g., 2-heptene) to isolate degradation pathways .

Q. What protocols ensure ethical and reproducible reporting of this compound research?

- Data Transparency : Publish full synthetic procedures, spectral data, and statistical analyses (e.g., ANOVA for biological assays).

- Ethical Compliance : Adhere to IUPAC naming conventions and declare conflicts of interest per journal guidelines (e.g., Medicinal Chemistry Research) .

Properties

IUPAC Name |

5-methylhept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUHUGDEZCPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015949 | |

| Record name | 5-methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22487-87-2 | |

| Record name | 5-methylhept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.